4-(Furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound notable for its potential applications in medicinal chemistry. This compound belongs to the class of pyrrolones, which are characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. The specific structure of this compound suggests that it may exhibit various biological activities, making it a subject of interest for further research.
This compound can be synthesized through multi-step organic reactions, which involve the formation of the pyrrolone ring and the introduction of various functional groups. The synthesis methods and their efficiency are crucial for producing this compound in a laboratory setting.
4-(Furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is classified as a heterocyclic organic compound. It contains multiple functional groups, including a furan carbonyl, hydroxy group, morpholinoethyl side chain, and a pyridine ring, which contribute to its chemical reactivity and potential pharmacological properties.
The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst use to achieve high yields and purity. For example, using Lewis acids like aluminum chloride during Friedel-Crafts acylation can enhance the efficiency of introducing acyl groups.
The molecular structure of 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one features:
The molecular formula is , with a molecular weight of approximately 397.42 g/mol. The compound's three-dimensional conformation can significantly affect its interaction with biological targets.
4-(Furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo several types of chemical reactions:
Understanding these reactions is vital for developing synthetic routes for analogs or derivatives that might possess enhanced biological properties.
The mechanism of action for 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one likely involves:
Research into specific targets and pathways affected by this compound is essential for elucidating its pharmacological profile.
Some relevant physical properties include:
Pyrrolone (1H-pyrrol-2(5H)-one) represents a privileged heterocyclic scaffold in medicinal chemistry due to its unique electronic properties, hydrogen-bonding capabilities, and structural versatility. This five-membered lactam ring combines the pharmacophoric features of both pyrrole (aromatic character) and γ-lactam (hydrogen-bond acceptor/donor functionality), enabling diverse interactions with biological targets. As noted in analyses of FDA-approved drugs, nitrogen-containing heterocycles appear in >59% of small-molecule therapeutics, with fused pyrrolone derivatives gaining prominence in oncology, infectious disease, and central nervous system disorders [1] . The scaffold’s planar conformation facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while its carbonyl and N-H groups (when present) serve as hydrogen-bonding anchors critical for target engagement [1].
Table 1: Structural and Molecular Characteristics of 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Property | Value/Descriptor |
---|---|
IUPAC Name | 3-(Furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
Molecular Formula | C₂₁H₂₁N₃O₅ |
Molecular Weight | 383.41 g/mol |
CAS Registry Number | 618877-73-9 |
Key Structural Features | Pyrrolone core, furanoyl, pyridinyl, hydroxy, morpholinoethyl |
Hydrogen Bond Donors | 1 (hydroxy group) |
Hydrogen Bond Acceptors | 6 (carbonyl, morpholine, pyridine, hydroxy) |
The specific pyrrolone derivative discussed herein incorporates a 3-hydroxy substitution, which enhances metal-chelating potential and provides a site for prodrug derivatization. Computational analyses of pyrrolone-containing drug candidates reveal favorable physicochemical profiles, with average logP values of 1.5–3.0 and polar surface areas of 70–100 Ų—properties conducive to cellular permeability while adhering to drug-likeness criteria [1]. The scaffold’s synthetic tractability is evidenced by its generation via multicomponent reactions (MCRs), allowing rapid diversification of substituents at positions 1, 3, 4, and 5 for structure-activity relationship (SAR) exploration [3]. These attributes collectively position pyrrolone as a versatile template for rational drug design, particularly for targets requiring simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions.
The pharmacological profile of pyrrolone derivatives is critically modulated by their substituents. In this compound, three distinct moieties—furan-2-carbonyl, 2-morpholinoethyl, and pyridin-3-yl—confer complementary bioactivity-enhancing properties:
Furan-2-carbonyl (Position 4): The furanoyl group acts as a bioisostere of phenyl or other aryl carbonyl systems while contributing enhanced π-electron density and moderate lipophilicity (predicted logP = 1.32). Furan’s oxygen heteroatom enables dipole-dipole interactions and weak hydrogen bonding, potentially improving solubility over purely aromatic systems. Natural products like marinopyrroles demonstrate furan’s role in bacterial membrane disruption, suggesting similar mechanisms may operate in synthetic pyrrolone derivatives [5]. Additionally, the α,β-unsaturated carbonyl system formed by the furanoyl linkage may facilitate Michael addition-based covalent binding to cysteine residues in target enzymes [1] [7].
2-Morpholinoethyl (Position 1): The morpholine ring tethered via an ethyl linker serves dual purposes: (1) It significantly improves aqueous solubility through tertiary amine protonation under physiological pH, and (2) it functions as a kinase-binding motif by mimicking ATP’s morpholine-containing fragments. Drugs like quizartinib (Vanflyta™) and fezolinetant (Veozah™) utilize morpholine for target affinity modulation and pharmacokinetic optimization . The flexible ethyl spacer allows optimal positioning for interactions with allosteric pockets in enzymes, as evidenced by kinase inhibitors in clinical use. Morpholine’s metabolic stability (resistance to CYP450 oxidation) further enhances the compound’s drug-likeness .
Pyridin-3-yl (Position 5): Pyridine introduces a hydrogen-bond-accepting nitrogen atom capable of forming salt bridges or coordinating transition metals. The 3-position isomer specifically enables chelation of zinc in metalloenzymes (e.g., matrix metalloproteinases) and engages in π-stacking with phenylalanine/tryptophan residues. Pyridine-containing heterocycles feature prominently in FDA-approved drugs (e.g., ritlecitinib’s pyrrolopyrimidine), reflecting their favorable ADME properties and target specificity . The pyridinyl substituent’s moderate basicity (pKa ~5.0) may enhance tissue distribution while maintaining oral bioavailability.
Table 2: Functional Group Contributions to Pharmacophore Development
Substituent | Key Pharmacophoric Contributions | Structural Role |
---|---|---|
Furan-2-carbonyl | - Enhanced π-stacking - Moderate lipophilicity (logP +0.7) - Electrophilic carbonyl potential | Bioisostere for aryl systems; redox-modulating moiety |
2-Morpholinoethyl | - Solubility enhancement (basic pKa ~7.4) - Kinase hinge-binding mimic - Metabolic stability | Pharmacokinetic modulator; allosteric binder |
Pyridin-3-yl | - Metal coordination (Zn²⁺, Mg²⁺) - Hydrogen-bond acceptance - π-π stacking optimization | Enzyme active-site binder; charge-transfer complex former |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: